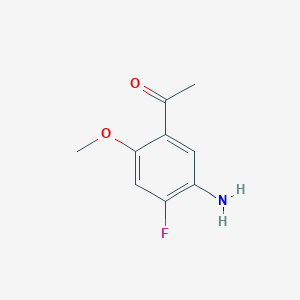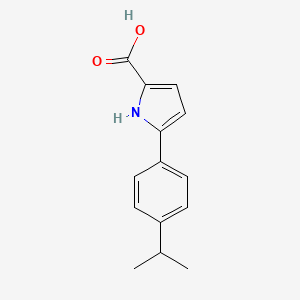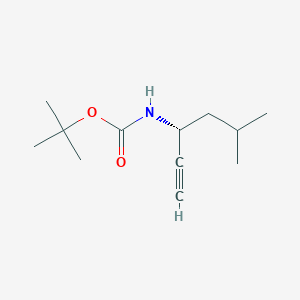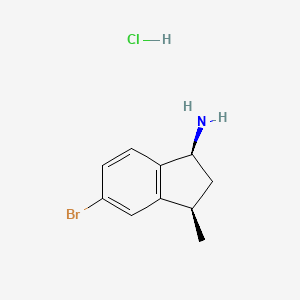
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid typically involves a multi-step process. . The resulting triazole is then subjected to further functionalization to introduce the 2-methylpropanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block in the synthesis of bioactive molecules and probes for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The amino group can form covalent bonds with target proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the aminomethyl and methylpropanoic acid groups.
4-(Aminomethyl)-1H-1,2,3-triazole: A closely related compound that serves as an intermediate in the synthesis of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid.
2-Methylpropanoic Acid: A simple carboxylic acid that shares the same acid moiety but lacks the triazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of the triazole ring and the 2-methylpropanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H12N4O2 |
|---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
2-[4-(aminomethyl)triazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,6(12)13)11-4-5(3-8)9-10-11/h4H,3,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PEFOUNUWJPIMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


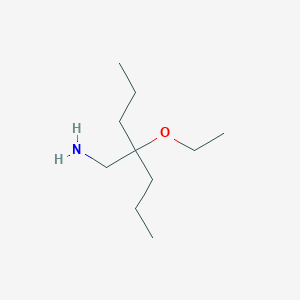
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
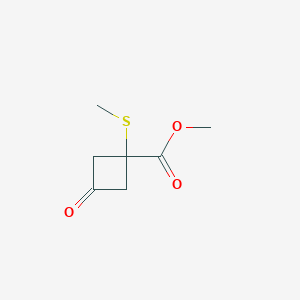

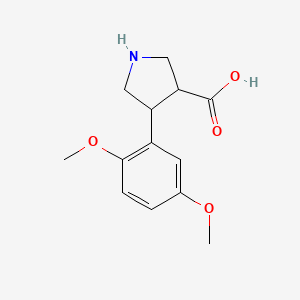
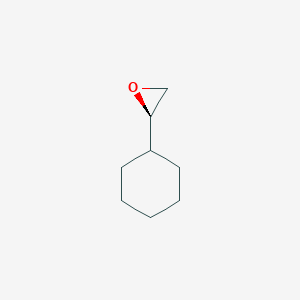

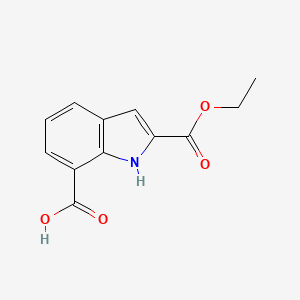
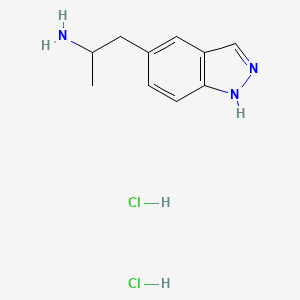
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
